molecular formula C7H15ClFN B15321540 rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans

rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans

Cat. No.: B15321540
M. Wt: 167.65 g/mol
InChI Key: QNVDOEWNSRRFSF-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans: is a chemical compound with a complex structure that includes a fluoromethyl group attached to a cyclopentyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans typically involves multiple steps. The process begins with the preparation of the cyclopentyl ring, followed by the introduction of the fluoromethyl group. The final step involves the attachment of the methanamine group and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans is scaled up using large reactors and optimized reaction conditions to maximize efficiency. The process may involve continuous flow reactors and automated systems to ensure consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions: rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans
  • rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanol, trans

Comparison: rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans is unique due to its specific structure and the presence of the methanamine group This distinguishes it from similar compounds, which may have different functional groups or structural features

Properties

Molecular Formula

C7H15ClFN

Molecular Weight

167.65 g/mol

IUPAC Name

[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine;hydrochloride

InChI

InChI=1S/C7H14FN.ClH/c8-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,9H2;1H/t6-,7-;/m0./s1

InChI Key

QNVDOEWNSRRFSF-LEUCUCNGSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)CF)CN.Cl

Canonical SMILES

C1CC(C(C1)CF)CN.Cl

Origin of Product

United States

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